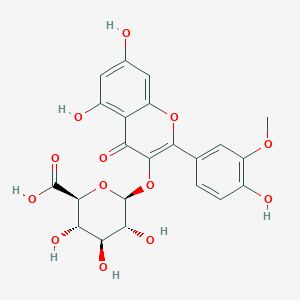![molecular formula C20H21N3O3 B106467 3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-21-4](/img/structure/B106467.png)
3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one, also known as DMHQ, is a chemical compound that has gained significant attention in the field of scientific research. DMHQ is a synthetic compound that has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
The compound's crystal structure has been analyzed, highlighting its planarity and molecular conformation, which is significant in understanding its chemical behavior and potential applications in materials science (Magotra et al., 1996).
Synthesis and Structural Elucidation
Research on the synthesis of similar pyrroloquinazoline alkaloids, including structural elucidation through spectroscopic and X-ray diffraction analyses, provides insights into the chemical pathways and structural characteristics of these compounds (Thappa et al., 1996).
Anticancer and Antimicrobial Potential
Investigations into derivatives of quinazolinones have shown potential in anticancer and antimicrobial applications. For instance, certain derivatives demonstrate inhibitory effects on tubulin polymerization and exhibit anticancer activity in various cell lines (Driowya et al., 2016). Additionally, other studies have reported antimicrobial activities against various bacterial strains, suggesting the compound's utility in developing new bactericides (Ortikov et al., 2017).
Antioxidant Properties
Research into quinazolin derivatives has also indicated their potential as antioxidants. Some synthesized compounds have shown higher scavenging capacity against certain radicals compared to common antioxidants like ascorbic acid, suggesting their utility in oxidative stress-related conditions (Al-azawi, 2016).
Potential in Neuropharmacology
The effects of quinazolinone derivatives on brain monoamine oxidase (MAO) activity have been explored, indicating the potential application of these compounds in neuropharmacology and possibly in the treatment of neurological disorders (Markosyan et al., 2008).
Eigenschaften
CAS-Nummer |
16688-21-4 |
|---|---|
Produktname |
3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
Molekularformel |
C20H21N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3 |
InChI-Schlüssel |
HSGFCNFPJXZBFJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Synonyme |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[2-(dimethylamino)phenyl]-2,3-dihydro-3-hydroxy-5-methoxy- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

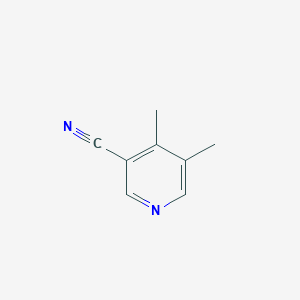
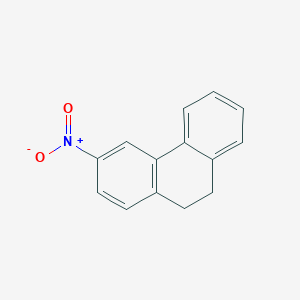
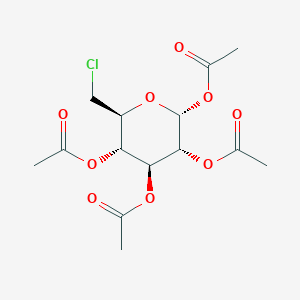
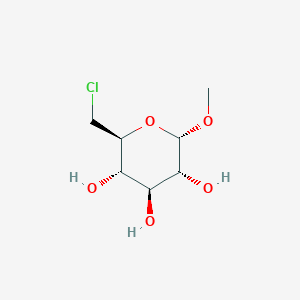
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
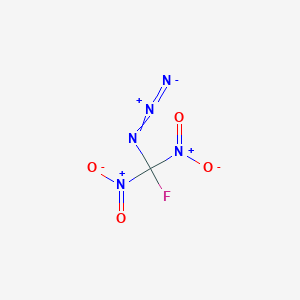
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
